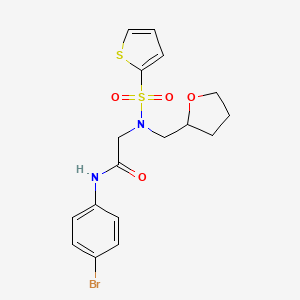

![molecular formula C16H17NO4S2 B4581374 3-[4-oxo-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4581374.png)

3-[4-oxo-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Overview

Description

This compound belongs to a class of organic compounds known as thiazolidines, which are characterized by a thiazolidine ring structure. Thiazolidines and their derivatives have attracted significant attention due to their diverse biological activities and potential therapeutic applications. The focus here is on the synthesis, molecular structure analysis, chemical reactions and properties, and physical and chemical properties analysis of the specified compound.

Synthesis Analysis

The synthesis of thiazolidine derivatives typically involves the condensation of thiazolidine-2,4-dione, rhodanine, or 2-thiohydantoin moieties with various aldehydes to form new acetic acid derivatives. For instance, compounds were synthesized through reactions with (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid chlorides, demonstrating a method to generate a wide range of derivatives, including the specified compound. These processes often result in compounds exhibiting antibacterial activity, especially against Gram-positive bacterial strains (Trotsko et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of thiazolidine derivatives, including the compound , typically involves spectroscopic techniques and theoretical calculations. For example, density functional theory (DFT) calculations are used to understand the molecular-orbital interactions and structural features. Experimental data from FT-IR, FT-Raman, and other spectroscopic methods are compared with theoretical quantum chemical calculations to elucidate the structure (Shanmugapriya et al., 2022).

Chemical Reactions and Properties

Thiazolidine derivatives undergo a variety of chemical reactions, including nucleophilic substitution and Knoevenagel condensation, to form new compounds with potential antimicrobial activity. These reactions expand the functional diversity of thiazolidine-based compounds and their applicability in different biological contexts (Dattatraya & Devanand, 2015).

Physical Properties Analysis

The physical properties of thiazolidine derivatives, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques. For example, crystallographic analysis reveals the molecular and crystal structure, providing insights into the compound's physical characteristics and stability (Kosma et al., 2012).

Scientific Research Applications

Antimicrobial Activity

- Thiazolidine-2,4-dione derivatives, including compounds similar to 3-[4-oxo-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal isolates like Candida albicans (Alhameed et al., 2019).

- Similar derivatives have also been synthesized and tested for their antimicrobial activity, demonstrating effectiveness against bacterial strains such as Bacillus subtilis and Staphylococcus aureus (Pansare & Shinde, 2015).

- A study on new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives showed antibacterial activity primarily against Gram-positive bacterial strains (Trotsko et al., 2018).

Antioxidant Properties

- The antioxidant properties of thiazolidinones, which include compounds related to 3-[4-oxo-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid, were investigated. Certain compounds showed excellent radical scavenging activity, suggesting their potential as effective antioxidants (Bosenbecker et al., 2014).

Anti-inflammatory and Analgesic Activities

- Research on imidazolyl acetic acid derivatives, closely related to the chemical structure , indicated their potential as anti-inflammatory and analgesic agents (Khalifa & Abdelbaky, 2008).

Other Biological Activities

- Studies on thiazolidinones have explored their use as inhibitors for enzymes like xanthine oxidase, which is crucial in inflammatory processes. These compounds were evaluated for their potential anti-inflammatory effects on human cells (Smelcerovic et al., 2015).

properties

IUPAC Name |

3-[(5Z)-4-oxo-5-[(2-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S2/c1-2-9-21-12-6-4-3-5-11(12)10-13-15(20)17(16(22)23-13)8-7-14(18)19/h3-6,10H,2,7-9H2,1H3,(H,18,19)/b13-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPFIGMSNIVABK-RAXLEYEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-Oxo-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

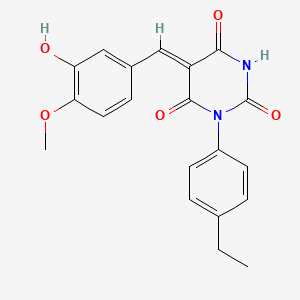

![5-(4-bromophenyl)-3-(2-chloro-6-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4581294.png)

acetic acid](/img/structure/B4581301.png)

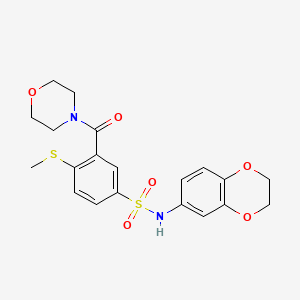

![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4581308.png)

![4-[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4581337.png)

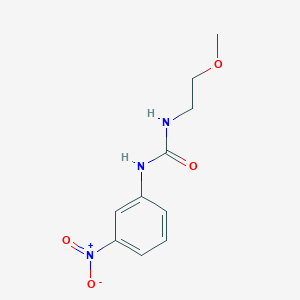

![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]heptanamide](/img/structure/B4581357.png)

![N-cyclopropyl-2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-3-thiophenecarboxamide](/img/structure/B4581365.png)

![N-(2,5-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4581384.png)

![2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]oxy}-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4581386.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromophenyl 2-furoate](/img/structure/B4581390.png)

![2,4-dichloro-5-{[ethyl(phenyl)amino]sulfonyl}-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B4581398.png)